Ethyl 3,4-dibromo-2-furoate is an organic compound characterized by its unique structure and properties. It belongs to the furoate ester family, which are derivatives of furan, a heterocyclic organic compound. This specific compound is notable for its bromine substituents at the 3 and 4 positions of the furan ring, contributing to its chemical reactivity and potential applications in various fields.
Ethyl 3,4-dibromo-2-furoate can be synthesized from simpler furan derivatives through bromination processes. The synthesis typically involves starting materials such as ethyl 2-furoate or related compounds that can undergo bromination reactions.
This compound falls under the category of brominated furan derivatives, which are known for their diverse biological activities and applications in organic synthesis. It is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid moiety derived from furan.
The synthesis of Ethyl 3,4-dibromo-2-furoate generally involves a two-step process:
Ethyl 3,4-dibromo-2-furoate has a molecular formula of . Its structure features a furan ring with ethyl and dibromo substituents:
InChI=1S/C8H7Br2O2/c1-3-12-8(11)6-4-5(9)2-1-7(6)10/h1-4H,5H2
GZKXQZCIPXJYQY-UHFFFAOYSA-N
Ethyl 3,4-dibromo-2-furoate can participate in various chemical reactions, including:
The specific conditions for these reactions depend on the desired product and may involve catalysts or specific solvents to facilitate reaction pathways.
The mechanism of action for Ethyl 3,4-dibromo-2-furoate primarily revolves around its reactivity due to the presence of bromine substituents:
The detailed mechanistic pathways can vary significantly based on reaction conditions and substituents involved.
Relevant data regarding melting point, boiling point, and specific heat capacities are often determined experimentally but are not universally available for all compounds.
Ethyl 3,4-dibromo-2-furoate has several scientific uses:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3